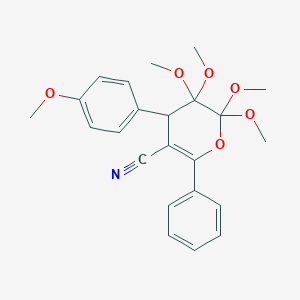

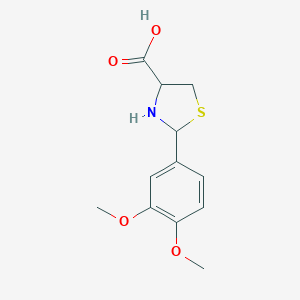

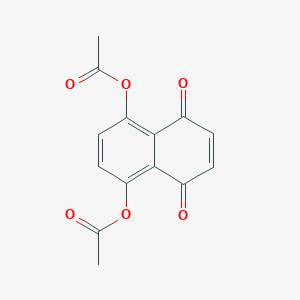

![molecular formula C11H13NO2 B187865 Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine CAS No. 447429-09-6](/img/structure/B187865.png)

Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a spiro compound involves two rings sharing a single atom . For example, Spiro[1,3-benzodioxole-2,1’-cyclohexane] has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of a spiro compound depend on its specific structure. For example, Spiro[1,3-benzodioxole-2,1’-cyclohexane] has a molecular weight of 190.24 g/mol, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique

Antioxidant Activities

Spirocyclic compounds, including structures similar to Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine, have been extensively studied for their antioxidant activities. These compounds have been shown to exhibit significant biological activities, attributed mainly to their versatility and structural similarity to important pharmacophore centers. Research has shown that oxidative stress plays a crucial role in the development and progression of numerous diseases, including cancer, diabetes, and neurodegenerative diseases. Spirocyclic compounds, characterized by having at least one oxygen atom, have shown promising results in various antioxidant tests, such as DPPH, ABTS, and FRAP assays, making them potential candidates for drug development with antioxidant properties (Acosta-Quiroga et al., 2021).

Drug Discovery and Design

Spirocyclic scaffolds have emerged as a powerful tool in drug design, allowing for the fine-tuning of a molecule's conformational and physicochemical properties. The inherent three-dimensionality and structural novelty of spiro scaffolds have been increasingly utilized in drug discovery, contributing to the development of therapeutics for various diseases. This includes neurological, infectious, metabolic diseases, and cancer. Despite synthesis challenges due to their complexity, advancements in high-throughput synthesis and computational techniques have facilitated the optimization of spirocyclic compounds, highlighting their continued potential in medicinal chemistry (Batista et al., 2022).

Enzyme Inhibition

Spirofused sugar derivatives, a class of compounds that include spirocyclic structures, have demonstrated significant impact as enzymatic inhibitors. This is particularly true for carbohydrate processing enzymes, which are important targets for various pathological states. The rigidity provided by the spirofused entity has made these compounds objects of interest in the development of biologically active compounds and chiral auxiliaries for asymmetric reactions. The most explored synthetic strategies for these compounds focus on introducing the spirofused moiety at different positions on the pyranoid scaffold, demonstrating their potential in enzyme inhibition (La Ferla & D’Orazio, 2020).

Photovoltaic Applications

In the context of renewable energy, specific spirocyclic compounds have been explored for their application in perovskite solar cells (PSCs). Spiro-OMeTAD, a well-known hole-transporting material (HTM) in PSCs, showcases the importance of spirocyclic structures in achieving high power conversion efficiency and long-term stability of these cells. Research on macrocyclic metal complex derivatives, which share a structural relation with spirocyclic compounds, suggests potential alternatives to spiro-OMeTAD. These alternatives offer advantages such as low cost, high yield, and improved stability, indicating the versatility of spirocyclic compounds beyond biomedical applications into the field of sustainable energy (Reddy et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7H,1-2,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDIQBHWAGKIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OC3=C(O2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352359 |

Source

|

| Record name | spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

447429-09-6 |

Source

|

| Record name | spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

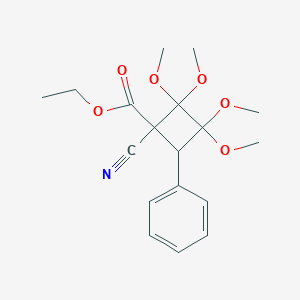

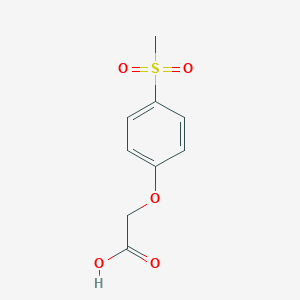

![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)

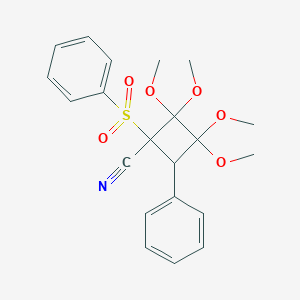

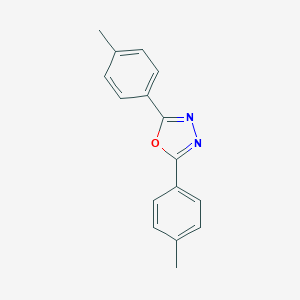

![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)

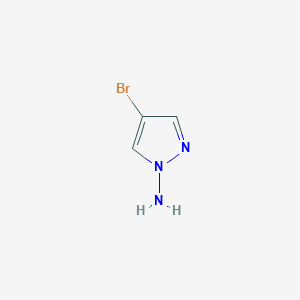

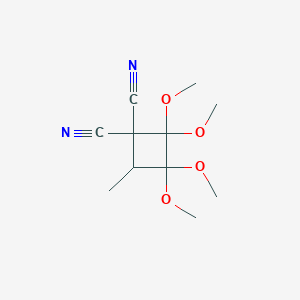

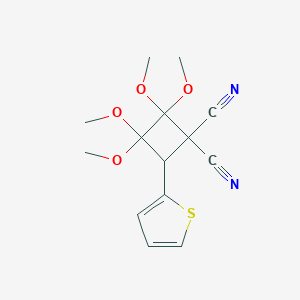

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)